2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Description

Molecular Architecture and Crystallographic Analysis

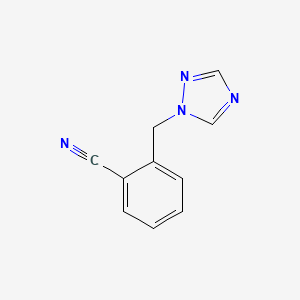

2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (C₁₀H₈N₄) features a benzonitrile scaffold substituted at the ortho position with a 1,2,4-triazole moiety via a methylene (-CH₂-) linker. The molecular structure comprises a planar aromatic benzonitrile ring and a non-planar triazole heterocycle, with bond angles and lengths consistent with sp² hybridization at the nitrile-bearing carbon and sp³ hybridization at the methylene bridge.

Crystallographic studies reveal that the compound adopts an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 8.086 Å, b = 15.473 Å, and c = 23.589 Å. The triazole ring exhibits a slight deviation from planarity due to steric interactions with the adjacent methylene group. Key interatomic distances include:

- C≡N bond length: 1.14 Å

- Triazole N–N bond lengths: 1.32–1.35 Å

- C–C aromatic bond lengths: 1.38–1.42 Å

The dihedral angle between the benzonitrile and triazole planes is 69.03°, indicating significant torsional strain.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFVWQAHQRISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594573 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-41-5 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Methods

Reaction of Alkali Metal Salt of 1,2,4-Triazole with α-Halo Substituted Tolunitrile

-

- Sodium salt of 1,2,4-triazole (preferred alkali metal salt)

- α-Bromo-4-tolunitrile or 4-bromomethylbenzonitrile as the halo-substituted benzonitrile

- Dimethylformamide (DMF) as solvent

- Temperature control: Initial addition at 10°C, followed by stirring at 10–15°C for 2 hours

- Post-reaction workup includes addition of demineralized water, extraction with dichloromethane, drying, distillation, and crystallization from diisopropyl ether

-

- This method achieves >96% selectivity for the desired 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

- Avoids formation of unwanted isomer 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile, which plagued earlier methods with about 50% byproduct formation

- Circumvents the need for column chromatography, making it suitable for industrial scale-up and cost-efficient production

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve sodium salt of 1,2,4-triazole in DMF | 25–30°C |

| 2 | Add α-bromo-4-tolunitrile solution in DMF | 10°C over 30 minutes |

| 3 | Stir reaction mixture | 10–15°C for 2 hours |

| 4 | Add demineralized water and extract with dichloromethane | Room temperature |

| 5 | Dry organic layer and distill solvent | Standard drying agents |

| 6 | Crystallize product from diisopropyl ether | Controlled crystallization |

- Reference: This method is detailed in a patented process (US20050209294A1) which highlights its advantages over previous methods, including higher selectivity and elimination of chromatographic purification.

Reaction of 4-Cyanobenzyl Bromide with 1,2,4-Triazole in the Presence of Potassium Carbonate and Potassium Iodide

-

- 4-Cyanobenzyl bromide as the halo compound

- 1,2,4-Triazole as nucleophile

- Potassium carbonate and potassium iodide as bases and catalysts

- Acetone as solvent

- Reaction temperature typically ambient to moderate heating

-

- Produces the target compound with high purity

- Reaction monitored and confirmed by spectroscopic methods (NMR, MS, IR)

- Suitable for laboratory and pilot scale synthesis

Reference: This method is cited by manufacturers such as NINGBO INNO PHARMCHEM CO., LTD., emphasizing its efficiency and product quality.

Comparative Analysis of Preparation Methods

| Feature | Salt of 1,2,4-Triazole + α-Halo Tolunitrile | 4-Cyanobenzyl Bromide + 1,2,4-Triazole + K2CO3/KI | Reflux in Chloroform/Acetonitrile with 1,2,4-Triazole |

|---|---|---|---|

| Selectivity for 1,2,4-triazole isomer | >96% | High | ~50% (significant byproduct) |

| Need for chromatographic purification | No | Usually no | Yes |

| Solvent | DMF | Acetone | Chloroform/Acetonitrile |

| Reaction time | ~2 hours | Variable (few hours) | 15 hours |

| Industrial scalability | High | Moderate | Low |

| Cost efficiency | High | Moderate | Low |

Detailed Research Findings and Notes

The selective synthesis using alkali metal salts (preferably sodium salt) of 1,2,4-triazole with α-bromo-4-tolunitrile in DMF is the most economically viable and industrially friendly method reported to date.

The reaction temperature control is critical to maintaining high selectivity and yield. Addition of the halo compound at low temperature (around 10°C) followed by stirring at 10–15°C prevents side reactions and decomposition.

The workup procedure involving aqueous extraction and crystallization from diisopropyl ether provides a high purity product without chromatographic steps, significantly reducing production costs and time.

The compound produced by this method is suitable for further use in the synthesis of Letrozole, a clinically important aromatase inhibitor, confirming pharmaceutical-grade quality.

Alternative methods using potassium carbonate and potassium iodide in acetone offer a viable lab-scale synthesis route but may require optimization for large-scale production.

Summary Table of Optimized Preparation Method (Salt Route)

| Parameter | Details |

|---|---|

| Starting materials | Sodium salt of 1,2,4-triazole, α-bromo-4-tolunitrile |

| Solvent | Dimethylformamide (DMF) |

| Temperature (addition) | 10°C |

| Temperature (reaction) | 10–15°C |

| Reaction time | 2 hours |

| Workup | Addition of water, extraction with dichloromethane, drying, distillation |

| Purification | Crystallization from diisopropyl ether |

| Selectivity | >96% desired isomer |

| Yield | High (not explicitly quantified in sources) |

| Industrial suitability | Excellent |

Chemical Reactions Analysis

2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of alkali metal salts of 1,2,4-triazole with halo-substituted benzonitriles in the presence of solvents like dimethylformamide (DMF). This method has been optimized to improve yield and purity while minimizing the formation of isomeric impurities. For instance, one improved process allows for selective synthesis with over 96% selectivity for the desired product without the need for extensive purification techniques such as column chromatography .

The primary application of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is as a precursor in the synthesis of Letrozole. Letrozole functions as a potent aromatase inhibitor that effectively reduces estrogen levels by blocking the conversion of androgens to estrogens. This mechanism is particularly beneficial for treating postmenopausal women with hormone-receptor-positive breast cancer. Studies have shown that Letrozole significantly inhibits aromatase activity in both malignant and non-malignant breast tissues .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety of Letrozole derived from 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile:

- Clinical Trials : A series of clinical trials demonstrated that Letrozole not only improves survival rates in postmenopausal women with breast cancer but also reduces recurrence rates compared to other treatments like tamoxifen. In a comparative study involving over 8,000 women, Letrozole showed a significant advantage in disease-free survival .

- Mechanistic Studies : Research has delved into the molecular mechanisms by which Letrozole exerts its effects. It was found that Letrozole not only inhibits estrogen production but also induces apoptosis in estrogen-dependent tumor cells. This dual action enhances its therapeutic efficacy .

Summary Table of Applications

Mechanism of Action

The primary mechanism of action of compounds derived from 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, such as Letrozole, involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels, which is beneficial in treating hormone-dependent cancers .

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., Cl, F) on the benzene ring enhance biological activity by improving binding to enzymatic targets .

- Regioisomerism in triazole substitution (N1 vs. N3) drastically reduces therapeutic efficacy, necessitating precise synthesis .

Functionalized Derivatives

Modifications to the benzonitrile or triazole moiety introduce new functionalities:

Key Insights :

- Extended conjugation (e.g., ethenyl or propenyl groups) improves interaction with hydrophobic enzyme pockets, enhancing cytotoxicity .

- Nitro groups increase oxidative stress in pathogens, contributing to antifungal activity .

Physicochemical and Pharmacokinetic Comparison

| Property | 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | 4-[2-(3-Chlorophenyl)ethenyl] Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.20 | 204.62 | 337.78 |

| LogP | 1.8 (predicted) | 2.3 | 3.5 |

| Water Solubility | Low | Very low | Insoluble |

| Bioactivity | Intermediate for Letrozole | Agrochemical intermediate | Cytotoxic (IC₅₀ < 20 µg/mL) |

Key Insights :

- Chlorination increases molecular weight and lipophilicity (LogP), favoring membrane permeability but reducing solubility .

- Bulkier substituents (e.g., chlorophenyl-ethenyl) enhance cytotoxicity but limit bioavailability .

Biological Activity

The compound 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of benzonitrile with 1H-1,2,4-triazole derivatives. The process can be optimized to yield high purity and yield of the target compound. For instance, an improved synthetic route has been described that enhances regioselectivity and reduces by-products during the synthesis process .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the 1,2,4-triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In particular:

- MCF-7 Cell Line : The compound exhibited an IC50 value in the range of 15.6 to 23.9 µM against MCF-7 cancer cells, demonstrating a potent inhibitory effect on cell proliferation and inducing apoptosis .

- Mechanism of Action : The triazole ring is believed to interact with cellular targets involved in cancer cell survival and proliferation pathways.

Antimicrobial Activity

The biological activity of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile extends to antimicrobial properties:

- Bacterial Inhibition : Studies indicate that triazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds have shown remarkable selectivity against resistant strains like Bacillus subtilis and Escherichia coli .

- Mechanism Insights : The presence of the triazole ring enhances binding interactions with bacterial enzymes such as DNA-gyrase, which is crucial for bacterial DNA replication .

Antifungal Activity

The antifungal properties of triazoles are well-documented:

- Broad Spectrum : Triazole derivatives are recognized for their efficacy against various fungal pathogens. The compound's structure allows it to inhibit key enzymes involved in fungal cell membrane synthesis .

- Clinical Relevance : The broad antifungal activity makes triazoles valuable in treating fungal infections in immunocompromised patients.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole ring and the benzonitrile moiety can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C6 position | Increased antibacterial potency |

| Presence of halogens | Enhanced anticancer activity |

| Alkyl vs. aryl groups | Variability in selectivity towards cancer cells |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

- Anticancer Study : A series of triazole derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells. The most active compounds induced significant apoptosis and cell cycle arrest at G2/M phase .

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains. Compounds demonstrated MIC values comparable to established antibiotics like ciprofloxacin .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and its structural analogs?

The synthesis typically involves nucleophilic substitution or coupling reactions between a benzonitrile derivative and a 1,2,4-triazole moiety. For example, analogs such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile were synthesized via Heck coupling or palladium-catalyzed cross-coupling reactions, followed by purification using column chromatography . Microwave-assisted synthesis, as demonstrated for triazole-thione derivatives, can enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

¹H and ¹³C NMR are indispensable for confirming the connectivity of the triazole and benzonitrile groups. For instance, benzonitrile derivatives in exhibited distinct aromatic proton signals (δ 7.4–8.2 ppm) and nitrile carbon peaks (δ ~115 ppm). Mass spectrometry (HRMS) further validates molecular weight, while FTIR confirms functional groups like C≡N (~2220 cm⁻¹) .

Q. How is the cytotoxicity of this compound initially screened in academic research?

Cytotoxicity is assessed using standardized assays (e.g., MTT or SRB) across multiple cancer cell lines. In , derivatives were tested against MCF-7 (breast), MDA-MB-231 (triple-negative breast), and T47D (ductal carcinoma) cells. Activity is benchmarked against reference drugs like etoposide, with results indicating substituent-dependent potency (e.g., chlorophenyl groups enhance activity in MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR analysis involves systematic substitution at the benzonitrile or triazole positions. For example:

- Electron-withdrawing groups (e.g., -Cl at the phenyl ring) improve cytotoxicity in estrogen receptor-positive lines (MCF-7).

- Methoxy groups enhance selectivity for T47D cells due to lipophilicity and membrane permeability . Computational docking (e.g., into cytochrome P450 aromatase) can predict binding interactions and guide rational design .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies, such as higher activity in MCF-7 vs. T47D, may arise from cell-specific factors:

- Receptor expression profiles : Estrogen receptor (ER) status in MCF-7 vs. ER-negative MDA-MB-231.

- Metabolic variability : Differences in cytochrome P450 enzyme activity. Mitigate these by:

- Including isogenic cell lines.

- Using pathway-specific inhibitors (e.g., aromatase inhibitors for ER+ lines) .

Q. What advanced analytical methods characterize metabolites or degradation products of triazole-containing compounds?

High-resolution LC-MS/MS is critical. In , metabolites of myclobutanil (a triazole fungicide) were identified via accurate mass measurements (e.g., m/z 303.1007 for a hydroxylated derivative). Fragmentation patterns and isotopic labeling (e.g., ³⁵Cl/³⁷Cl) aid in structural annotation . For stability studies, forced degradation under acidic/alkaline conditions followed by HPLC-UV analysis is recommended.

Q. How can molecular docking and DFT studies enhance understanding of this compound's mechanism?

Docking into target proteins (e.g., aromatase for breast cancer) predicts binding affinity and orientation. In , analogs with chlorophenyl groups showed stronger hydrophobic interactions with the enzyme’s active site. Density Functional Theory (DFT) calculations, as applied in , reveal electronic properties (e.g., HOMO-LUMO gaps) that correlate with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.